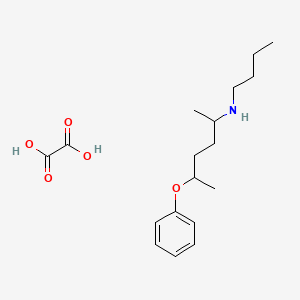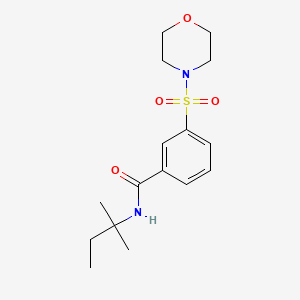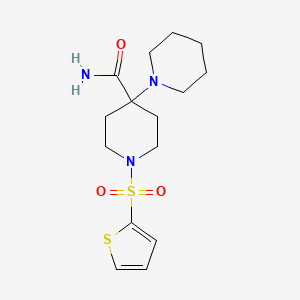
N-butyl-5-phenoxy-2-hexanamine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-5-phenoxy-2-hexanamine oxalate, also known as DMHA, is a synthetic compound that has gained popularity in the scientific research community due to its potential applications in various fields. DMHA belongs to the class of aliphatic amines and has a chemical structure similar to that of DMAA (1,3-dimethylamylamine).
Wirkmechanismus
The exact mechanism of action of N-butyl-5-phenoxy-2-hexanamine oxalate is not fully understood, but it is believed to work by increasing the levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine. These neurotransmitters are responsible for regulating mood, attention, and energy levels. By increasing their levels, N-butyl-5-phenoxy-2-hexanamine oxalate may enhance cognitive performance and physical endurance.
Biochemical and Physiological Effects
N-butyl-5-phenoxy-2-hexanamine oxalate has been shown to have several biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. These effects are similar to those of other stimulants, such as caffeine and ephedrine. N-butyl-5-phenoxy-2-hexanamine oxalate has also been shown to increase the release of glucose and fatty acids from adipose tissue, which may contribute to its weight loss effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-butyl-5-phenoxy-2-hexanamine oxalate has several advantages for lab experiments, including its low cost and easy availability. However, it also has some limitations, such as its potential for toxicity and the lack of standardized dosing protocols. Researchers must take these factors into account when designing experiments involving N-butyl-5-phenoxy-2-hexanamine oxalate.
Zukünftige Richtungen
There are several potential future directions for research involving N-butyl-5-phenoxy-2-hexanamine oxalate. One area of interest is its potential as a treatment for cognitive disorders such as Alzheimer's disease. Another area of interest is its potential as a weight loss treatment. Additionally, more research is needed to fully understand the mechanism of action of N-butyl-5-phenoxy-2-hexanamine oxalate and its potential for toxicity.
Synthesemethoden
N-butyl-5-phenoxy-2-hexanamine oxalate can be synthesized using a few different methods, one of which involves the reaction of 2-hexanone with hydroxylamine to form 2-hexanone oxime. The oxime is then reduced with sodium borohydride to form 2-hexylamine. The final step involves the reaction of 2-hexylamine with phenoxyacetyl chloride to form N-butyl-5-phenoxy-2-hexanamine oxalate.
Wissenschaftliche Forschungsanwendungen
N-butyl-5-phenoxy-2-hexanamine oxalate has been studied for its potential applications in various fields, including sports performance, cognitive enhancement, and weight loss. In sports performance, N-butyl-5-phenoxy-2-hexanamine oxalate has been shown to increase energy, focus, and endurance, making it a popular ingredient in pre-workout supplements. In cognitive enhancement, N-butyl-5-phenoxy-2-hexanamine oxalate has been shown to improve memory and attention, making it a potential treatment for cognitive disorders such as Alzheimer's disease. In weight loss, N-butyl-5-phenoxy-2-hexanamine oxalate has been shown to increase metabolism and thermogenesis, making it a potential treatment for obesity.
Eigenschaften
IUPAC Name |
N-butyl-5-phenoxyhexan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO.C2H2O4/c1-4-5-13-17-14(2)11-12-15(3)18-16-9-7-6-8-10-16;3-1(4)2(5)6/h6-10,14-15,17H,4-5,11-13H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVKOAWNAOWBDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(C)CCC(C)OC1=CC=CC=C1.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-5-phenoxyhexan-2-amine;oxalic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4988144.png)
![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-2-(4-ethyl-1-piperazinyl)acetamide](/img/structure/B4988145.png)
![N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4988163.png)


![2-[(2-fluorobenzoyl)amino]-6-methyl-N-(1-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4988179.png)
![1-(2-furoyl)-4-[3-(phenylthio)propanoyl]piperazine](/img/structure/B4988190.png)
![6-(3-chlorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4988197.png)



![3-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4988233.png)
![N-{[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-furamide](/img/structure/B4988241.png)
![N~2~-[(3,4-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-3-pyridinylglycinamide](/img/structure/B4988246.png)